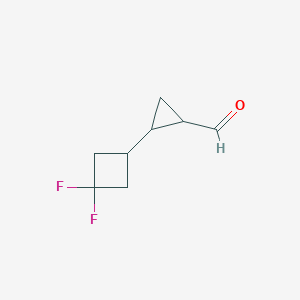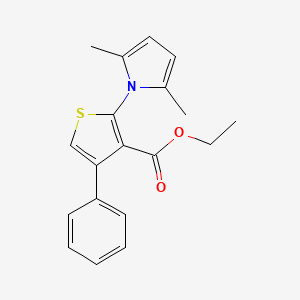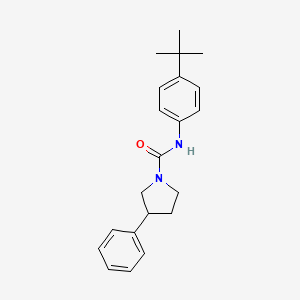
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 2359856-92-9 . It has a molecular weight of 160.16 . The IUPAC name for this compound is 2-(3,3-difluorocyclobutyl)cyclopropane-1-carbaldehyde .
Molecular Structure Analysis
The InChI code for 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde is 1S/C8H10F2O/c9-8(10)2-6(3-8)7-1-5(7)4-11/h4-7H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Photoreduction and Photoproduct Formation
Cycloalkanecarbaldehydes, closely related to the query compound, undergo photoreduction upon irradiation, leading to the formation of diverse photoproducts. The study by Funke and Cerfontain (1976) illuminates the complex photochemistry of cyclopropane and cyclobutane carbaldehydes, resulting in various rearrangements and radical formations. These processes pave the way for understanding the behavior of similar compounds under photochemical conditions and their potential applications in synthesizing novel organic materials (Funke & Cerfontain, 1976).
Stereoselective Construction and Cyclization
Kumar, Dey, and Banerjee (2018) report a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, showcasing the highly stereoselective construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans. This methodological advance provides quick access to complex, strained structures, demonstrating the compound's utility in creating sophisticated chemical frameworks with potential applications in medicinal chemistry and material science (Kumar, Dey, & Banerjee, 2018).
Inhibition of ACC Deaminase
Liu et al. (2015) explore the mechanism of decomposition and inhibition of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), offering insights into the reactivity of cyclopropyl functionalities. The study reveals DFACC's role as a slow-dissociating inhibitor of ACC deaminase, hinting at potential biochemical applications and the significance of difluorocyclopropyl groups in inhibiting enzymes involved in plant hormone ethylene synthesis (Liu et al., 2015).
properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O/c9-8(10)2-6(3-8)7-1-5(7)4-11/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZJXTGYOPVKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2CC(C2)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-fluorobenzamide hydrochloride](/img/structure/B2604523.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclopropanecarboxamide](/img/structure/B2604528.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2604529.png)
![N-(3-chlorophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2604531.png)
![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2604532.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2604533.png)

![2-[[1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2604535.png)


![2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2604540.png)
![Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2604541.png)